6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride
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Overview
Description
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride is a sophisticated chemical compound known for its unique structure and versatility
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis. A typical pathway involves the following steps:
Starting Materials: : The initial reactants include 3-(methylthio)aniline and 6-ethylquinoline-3-carbonitrile.
Intermediate Formation: : Through a series of reactions involving nitration, reduction, and acylation, intermediates are formed.
Final Step: : The critical step involves a coupling reaction facilitated by a catalyst to form 6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile.
Hydrochloride Addition: : The final product is converted to its hydrochloride salt for increased stability.
Industrial Production Methods
Industrial-scale production might employ continuous flow reactors to maintain reaction conditions efficiently. Optimized conditions such as temperature, pressure, and catalysts are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride can undergo various reactions:
Oxidation: : This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction can be achieved through catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly on the quinoline ring.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, potassium permanganate
Reduction Reagents: : Palladium on carbon, sodium borohydride
Substitution Reagents: : Halogens, alkylating agents
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology
It can act as a probe for investigating biological pathways and mechanisms, particularly those involving quinoline derivatives.
Medicine
The compound's potential therapeutic properties make it a candidate for drug development, targeting specific biological pathways.
Industry
In the industrial sector, it can be used in the manufacture of dyes, pigments, and advanced materials due to its stability and reactivity.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. By binding to these targets, it can modulate various biological pathways, leading to specific outcomes. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking.
Comparison with Similar Compounds
6-Ethyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile hydrochloride stands out due to its unique combination of an ethyl group and a methylthio-phenylamino substituent on the quinoline ring. Similar compounds include:
6-Methyl-4-((3-(methylthio)phenyl)amino)quinoline-3-carbonitrile
6-Ethyl-4-((4-(methylthio)phenyl)amino)quinoline-3-carbonitrile
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
6-ethyl-4-(3-methylsulfanylanilino)quinoline-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3S.ClH/c1-3-13-7-8-18-17(9-13)19(14(11-20)12-21-18)22-15-5-4-6-16(10-15)23-2;/h4-10,12H,3H2,1-2H3,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGENYIPHBRYLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=CC=C3)SC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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